molecular formula C17H25NO2 B13662395 1-Boc-3-(4-ethylphenyl)pyrrolidine

1-Boc-3-(4-ethylphenyl)pyrrolidine

Cat. No.: B13662395
M. Wt: 275.4 g/mol
InChI Key: OHXQDFINQXDQGE-UHFFFAOYSA-N
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Description

1-Boc-3-(4-ethylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 4-ethylphenyl substituent on the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-Boc-3-(4-ethylphenyl)pyrrolidine typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Boc-3-(4-ethylphenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-(4-ethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-ethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The Boc protecting group can influence the compound’s stability, solubility, and bioavailability, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-Boc-3-(4-ethylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential impact on chemical reactivity and biological activity.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-5-13-6-8-14(9-7-13)15-10-11-18(12-15)16(19)20-17(2,3)4/h6-9,15H,5,10-12H2,1-4H3

InChI Key

OHXQDFINQXDQGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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